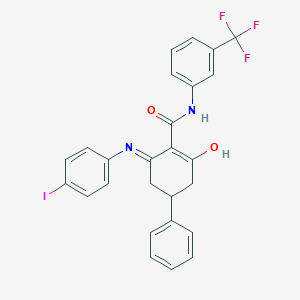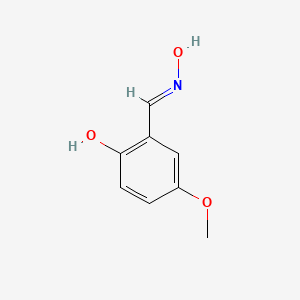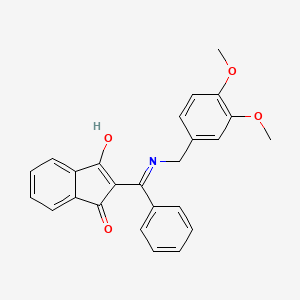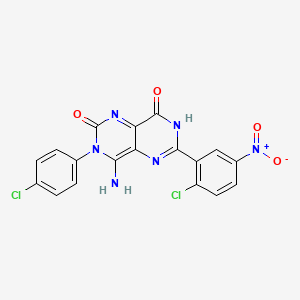
2-(((2-(2-Pyridyl)ethyl)amino)methylene)cyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((2-(2-Pyridyl)ethyl)amino)methylene)cyclohexane-1,3-dione, commonly referred to as 2-PEDC, is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is an important precursor for the synthesis of other organic compounds, and it is also used as a reagent in many organic reaction processes. It has been extensively studied in recent years due to its unique properties, and its use in the synthesis of other organic compounds has been increasing.
Wissenschaftliche Forschungsanwendungen
2-PEDC has a wide range of applications in scientific research and laboratory experiments. It has been used in the synthesis of organic compounds, such as polymers, and it has also been used as a reagent in many organic reaction processes. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents and antineoplastic agents. In addition, it has been used in the synthesis of materials for medical devices, such as stents and catheters.
Wirkmechanismus
The mechanism of action of 2-PEDC is not fully understood, but it is believed to involve the formation of a reactive intermediate, which is then attacked by a nucleophile. The reaction is believed to involve the formation of a cyclic transition state, in which the nitrogen atom of the ethylenediamine is replaced by the oxygen atom of the 2-pyridinecarboxaldehyde. The reaction is then followed by the formation of a product, which is the 2-PEDC.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-PEDC are not fully understood, but it is believed to have some effect on the metabolism of certain compounds. It has been shown to have an inhibitory effect on the metabolism of some drugs, such as antifungal agents, and it has also been shown to have an inhibitory effect on the metabolism of some hormones, such as testosterone. It has also been shown to have some effect on the metabolism of certain vitamins, such as vitamin E.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-PEDC in laboratory experiments is that it is a relatively inexpensive reagent, and it is also relatively easy to synthesize. It is also a very stable compound, and it is not easily oxidized or hydrolyzed. The main limitation of using 2-PEDC in laboratory experiments is that it is not very soluble in water, which can make it difficult to use in certain applications.
Zukünftige Richtungen
There are a number of potential future directions for 2-PEDC research. One potential direction is the development of new synthetic methods for the synthesis of 2-PEDC and other related compounds. Another potential direction is the development of new applications for 2-PEDC, such as in the synthesis of pharmaceuticals, medical devices, and other materials. Additionally, further research into the biochemical and physiological effects of 2-PEDC could lead to new insights into its potential therapeutic uses. Finally, further research into the mechanism of action of 2-PEDC could lead to new insights into its potential uses in organic synthesis.
Synthesemethoden
2-PEDC can be synthesized from 2-pyridyl ethylamine, which is prepared by the reaction of ethylenediamine and 2-pyridinecarboxaldehyde. The reaction is a nucleophilic substitution reaction, in which the nitrogen atom of the ethylenediamine is replaced by the oxygen atom of the 2-pyridinecarboxaldehyde. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the resulting product is 2-PEDC. The reaction can also be carried out in the presence of a catalyst, such as a transition metal complex.
Eigenschaften
IUPAC Name |
3-hydroxy-2-(2-pyridin-2-ylethyliminomethyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-13-5-3-6-14(18)12(13)10-15-9-7-11-4-1-2-8-16-11/h1-2,4,8,10,17H,3,5-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGUVSYXPSUKAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)C=NCCC2=CC=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((2-(2-Pyridyl)ethyl)amino)methylene)cyclohexane-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



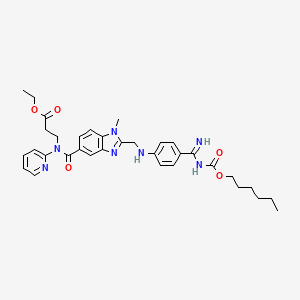
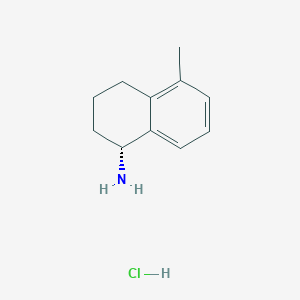
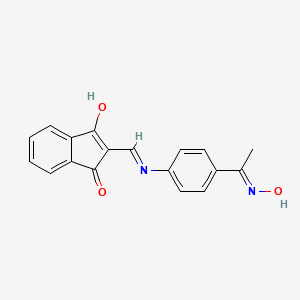
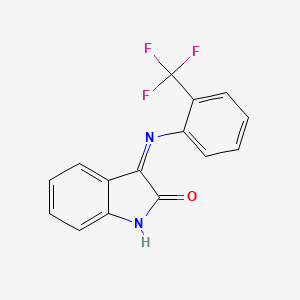
![3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one](/img/structure/B6300301.png)

